molecular formula C16H17NO2S B2994111 1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone CAS No. 953946-34-4

1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone

Cat. No. B2994111
CAS RN: 953946-34-4
M. Wt: 287.38
InChI Key: MHOTXHVJQZELCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone, commonly known as PMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMT is a white crystalline powder that belongs to the class of morpholine derivatives.

Mechanism of Action

The mechanism of action of PMT is not well understood. However, it is believed that PMT interacts with specific biomolecules in the body, leading to changes in their structure and function. PMT has been found to bind specifically to proteins, nucleic acids, and lipids, indicating its potential as a molecular probe for studying these biomolecules.
Biochemical and Physiological Effects:
PMT has been shown to exhibit a range of biochemical and physiological effects in various studies. PMT has been found to inhibit the activity of certain enzymes, indicating its potential as an enzyme inhibitor. PMT has also been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent. In addition, PMT has been found to modulate the activity of certain ion channels in the body, indicating its potential as a modulator of ion channel activity.

Advantages and Limitations for Lab Experiments

PMT has several advantages for lab experiments. PMT is a stable compound that can be easily synthesized in large quantities. PMT has excellent fluorescence properties, making it a suitable candidate for developing fluorescent probes for biological imaging. However, PMT also has some limitations for lab experiments. PMT is a relatively new compound, and its potential applications and limitations are still being explored. PMT is also a toxic compound and should be handled with care in the laboratory.

Future Directions

There are several future directions for PMT research. One of the potential applications of PMT is in the development of fluorescent probes for biological imaging. PMT can also be used as a building block in the synthesis of novel organic materials with improved properties. Further studies are needed to understand the mechanism of action of PMT and its potential applications in various fields such as medicinal chemistry and material science. In addition, future studies should focus on the optimization of the synthesis method of PMT to improve its yield and purity.
Conclusion:
In conclusion, PMT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMT has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. PMT has also been found to exhibit excellent fluorescence properties, making it a suitable candidate for developing fluorescent probes for biological imaging. Further studies are needed to understand the mechanism of action of PMT and its potential applications in various fields.

Scientific Research Applications

PMT has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. PMT has been found to exhibit excellent fluorescence properties, making it a suitable candidate for developing fluorescent probes for biological imaging. PMT has also been investigated for its potential use as a building block in the synthesis of novel organic materials with improved properties.

properties

IUPAC Name

1-(2-phenylmorpholin-4-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(11-14-7-4-10-20-14)17-8-9-19-15(12-17)13-5-2-1-3-6-13/h1-7,10,15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOTXHVJQZELCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone

Synthesis routes and methods

Procedure details

A solution of 2-phenylmorpholine (326 mg, 2 mmol) in dry dichloromethane (6 mL) is cooled in an ice bath, and thiophen-2-yl-acetyl chloride (401.5 mg, 2.5 mmol, 1.25 eq) and triethylamine (417 μL, 3 mmol, 1.5 eq) are added. After stirring for 6 hours at room temperature the reaction mixture is diluted with dichloromethane (10 mL). The organic solution is subsequently washed with 1 M KHSO4, 5% NaHCO3 and brine. After drying over Na2SO4, dichloromethane is removed in vacuo and the crude material is purified by flash chromatography (silicagel, ethyl acetate/toluene 1:3). The fractions containing 1-(2-phenylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-one are collected and the solvent is removed in vacuo to give 511 mg of colorless oil.
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
401.5 mg
Type
reactant
Reaction Step Two
Quantity
417 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.